molecular formula C15H16BrN5OS B12523986 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine CAS No. 863772-00-3

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine

Cat. No.: B12523986
CAS No.: 863772-00-3
M. Wt: 394.3 g/mol
InChI Key: ICPRDIBZPUOZDL-UHFFFAOYSA-N
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Description

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is a synthetic compound known for its unique chemical structure and potential applications in various fields of scientific research. This compound is characterized by the presence of a bromothiophene moiety, a methoxy group, and a purine base, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves several steps. One common method includes the reaction of 4-bromothienylmethanol with 2-aminopurine-6-trimethylammonium chloride in the presence of sodium hydride and N,N-dimethylformamide (DMF) at 30°C for 2 hours . The reaction mixture is then extracted with ethyl acetate and water, followed by purification through recrystallization to obtain the desired product with a yield of approximately 69% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Sodium Hydride (NaH): Used as a base in the initial synthesis step.

    N,N-Dimethylformamide (DMF): Solvent for the reaction.

    Ethyl Acetate: Used for extraction and purification.

    Organometallic Reagents: Utilized in substitution and coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various substituted aromatic compounds.

Scientific Research Applications

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The bromothiophene moiety and purine base allow it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-((4-Bromothiophen-2-yl)methoxy)-9-cyclopentyl-9H-purin-2-amine is unique due to its combination of a bromothiophene moiety, a methoxy group, and a purine base

Properties

CAS No.

863772-00-3

Molecular Formula

C15H16BrN5OS

Molecular Weight

394.3 g/mol

IUPAC Name

6-[(4-bromothiophen-2-yl)methoxy]-9-cyclopentylpurin-2-amine

InChI

InChI=1S/C15H16BrN5OS/c16-9-5-11(23-7-9)6-22-14-12-13(19-15(17)20-14)21(8-18-12)10-3-1-2-4-10/h5,7-8,10H,1-4,6H2,(H2,17,19,20)

InChI Key

ICPRDIBZPUOZDL-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=NC3=C2N=C(N=C3OCC4=CC(=CS4)Br)N

Origin of Product

United States

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